
1-(4-甲基苄基)-2-氧代-4-苯基-1,2-二氢-3-吡啶碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. While specific information about the chemical reactions involving “1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, compounds with similar structures are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific information about the properties of “1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, similar compounds are known to exhibit a variety of properties .科学研究应用
合成和衍生物形成
- 1-(4-甲基苄基)-2-氧代-4-苯基-1,2-二氢-3-吡啶碳腈已参与合成一系列吡啶和融合吡啶衍生物,导致各种异喹啉和萘吡啶衍生物的形成,以及吡唑并[3,4-b]-吡啶和三唑并[3,4-a]-吡啶衍生物 (Al-Issa, 2012)。
反应性和转化
- 该化合物表现出多样的反应性,如经历氧化偶联,并已用于生成化合物,如1,2-双-(5'-乙烯基-3'-氰基-4'-吡啶基)-乙烷,苯乙酰吡啶和二吡啉苯基甲醇,这些化合物在生物碱合成中具有重要意义 (Jahangir et al., 1990)。
杂环化学中的应用
- 该化合物用于合成新颖的杂环化合物,如噻唑并[3′,2′:2,3][1,2,4]三唑并[1,5-a]吡啶-9-碳腈衍生物,展示了其在创造具有重要生物活性的化合物方面的潜力 (Suresh et al., 2016)。
光学和结合特性
- 该化合物的衍生物,如吡唑并[4,3-b]吡啶衍生物,已被研究其结构、光学和二极管特性,表明在材料科学中具有潜在应用 (Zedan et al., 2020)。
抗菌和抗癌特性
- 1-(4-甲基苄基)-2-氧代-4-苯基-1,2-二氢-3-吡啶碳腈的一些衍生物显示出有希望的抗菌和抗癌特性,突显了其在制药研究中的重要性 (Elewa et al., 2021)。
安全和危害
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific information about the safety and hazards of “1-(4-Methylbenzyl)-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, similar compounds are known to cause skin and eye irritation and may be harmful to aquatic life .
未来方向
作用机制
Target of Action
Similar compounds have been found to target enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli . This enzyme plays a crucial role in fatty acid synthesis, which is essential for the survival and virulence of bacteria.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This could result in the disruption of fatty acid synthesis, affecting the growth and survival of the bacteria.
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme . The downstream effects of this inhibition could include disruption of bacterial cell membrane integrity and function, leading to bacterial cell death.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of bacterial cell membrane synthesis due to the inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme . This could lead to bacterial cell death, providing a potential mechanism for antibacterial activity.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-15-7-9-16(10-8-15)14-22-12-11-18(19(13-21)20(22)23)17-5-3-2-4-6-17/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWQBCDRZLBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2433909.png)
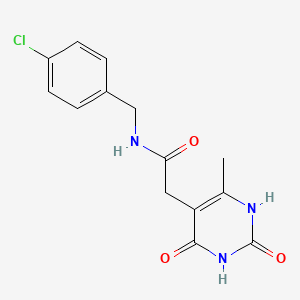
![4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide](/img/structure/B2433914.png)
![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)
![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)
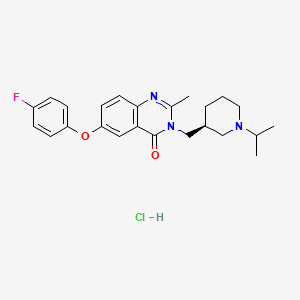


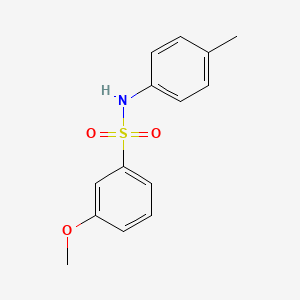
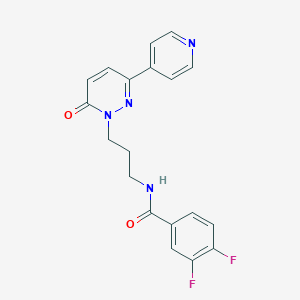
![3-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2433925.png)
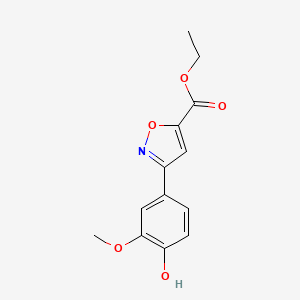
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)